molecular formula C27H38NP B12890498 N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine

Cat. No.: B12890498
M. Wt: 407.6 g/mol
InChI Key: OUWIQXVKQYLVLD-UHFFFAOYSA-N
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Description

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a dicyclohexylphosphino group, and a phenylmethanamine backbone. Its multifaceted nature makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-methyl-1-phenylmethanamine with benzyl chloride in the presence of a base to form N-benzyl-N-methyl-1-phenylmethanamine. This intermediate is then reacted with dicyclohexylphosphine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine is unique due to its combination of a dicyclohexylphosphino group with a benzyl and phenylmethanamine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C27H38NP

Molecular Weight

407.6 g/mol

IUPAC Name

N-benzyl-1-dicyclohexylphosphanyl-N-methyl-1-phenylmethanamine

InChI

InChI=1S/C27H38NP/c1-28(22-23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)29(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-27H,4-5,10-13,18-22H2,1H3

InChI Key

OUWIQXVKQYLVLD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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